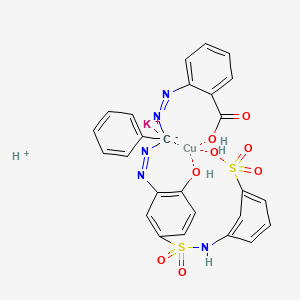
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- is a compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of imidazo[2,1-b]thiazole derivatives allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The process is scaled up to ensure higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes critical for bacterial survival, such as QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex . This inhibition disrupts the electron transport chain, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamides: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These derivatives also possess antimicrobial and anticancer properties.
Uniqueness
Imidazo(2,1-b)thiazole-5-carboximidamide, 2,3-dihydro-6-chloro-N-hydroxy- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the chloro and hydroxy groups contributes to its unique interaction with molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
120107-57-5 |
|---|---|
Fórmula molecular |
C6H7ClN4OS |
Peso molecular |
218.67 g/mol |
Nombre IUPAC |
6-chloro-N'-hydroxy-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboximidamide |
InChI |
InChI=1S/C6H7ClN4OS/c7-4-3(5(8)10-12)11-1-2-13-6(11)9-4/h12H,1-2H2,(H2,8,10) |
Clave InChI |
IMQLNIZAFBYNKB-UHFFFAOYSA-N |
SMILES isomérico |
C1CSC2=NC(=C(N21)/C(=N/O)/N)Cl |
SMILES canónico |
C1CSC2=NC(=C(N21)C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















